molecular formula C12H21NO2 B8192515 tert-butyl N-cyclohept-4-en-1-ylcarbamate

tert-butyl N-cyclohept-4-en-1-ylcarbamate

Cat. No.: B8192515
M. Wt: 211.30 g/mol
InChI Key: IYTPYHVOVYKGKE-UHFFFAOYSA-N
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Description

tert-Butyl N-cyclohept-4-en-1-ylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a cycloheptene ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclohept-4-en-1-ylcarbamate typically involves the reaction of cyclohept-4-en-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-cyclohept-4-en-1-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced carbamate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group or the cycloheptene ring can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-cyclohept-4-en-1-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors and as a probe to investigate biological pathways.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate functional group is known to interact with various biological targets, making it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for use in formulations that require stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-cyclohept-4-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate functional group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

    tert-Butyl N-cyclohexylcarbamate: Similar structure but with a cyclohexane ring instead of a cycloheptene ring.

    tert-Butyl N-cyclopentylcarbamate: Similar structure but with a cyclopentane ring.

    tert-Butyl N-phenylcarbamate: Similar structure but with a phenyl ring.

Uniqueness: tert-Butyl N-cyclohept-4-en-1-ylcarbamate is unique due to the presence of the cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs. The unsaturation in the cycloheptene ring can influence the reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-cyclohept-4-en-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-10-8-6-4-5-7-9-10/h4-5,10H,6-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPYHVOVYKGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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